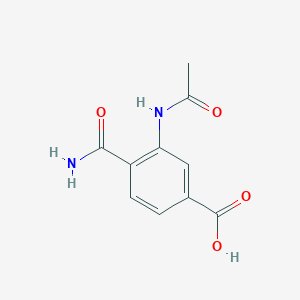
5-(4-Iodophenyl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Iodophenyl)thiophene-2-carbaldehyde: is an organic compound that belongs to the class of thiophene derivatives. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a thiophene ring with an aldehyde functional group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenyl)thiophene-2-carbaldehyde typically involves the iodination of a phenylthiophene precursor followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodine atom in 5-(4-Iodophenyl)thiophene-2-carbaldehyde can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with alcohols to form acetals.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Condensation: Primary amines or alcohols in the presence of acid or base catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted thiophene derivatives.
- Condensation reactions produce imines or acetals.
- Oxidation results in carboxylic acids, while reduction yields alcohols .
科学的研究の応用
Chemistry: 5-(4-Iodophenyl)thiophene-2-carbaldehyde is used as a building block in organic synthesis, particularly in the construction of more complex thiophene-based molecules. It is also employed in the development of new materials with unique electronic properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various biological activities, including antimicrobial and anticancer properties .
Industry: The compound is utilized in the production of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in electronic devices and sensors .
作用機序
The mechanism of action of 5-(4-Iodophenyl)thiophene-2-carbaldehyde largely depends on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets .
類似化合物との比較
- 5-(4-Bromophenyl)thiophene-2-carbaldehyde
- 5-(4-Chlorophenyl)thiophene-2-carbaldehyde
- 5-(4-Fluorophenyl)thiophene-2-carbaldehyde
Comparison: 5-(4-Iodophenyl)thiophene-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound in both synthetic and medicinal chemistry .
特性
分子式 |
C11H7IOS |
|---|---|
分子量 |
314.14 g/mol |
IUPAC名 |
5-(4-iodophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7IOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H |
InChIキー |
NWHJOFZXIIRJHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B13924146.png)
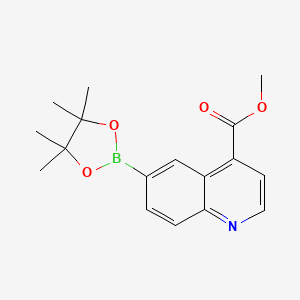
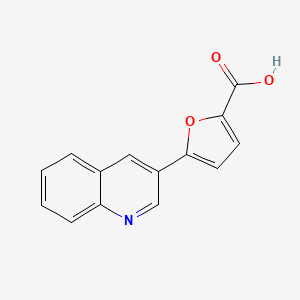

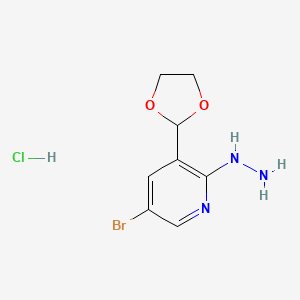
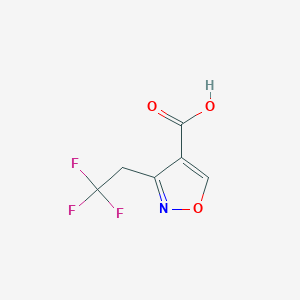

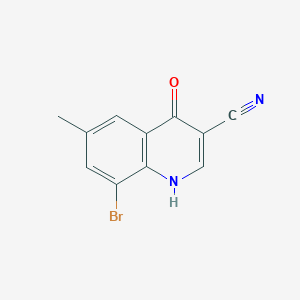
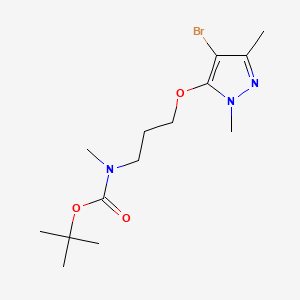
![3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13924201.png)
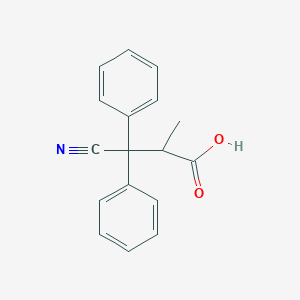
![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)
![Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13924224.png)
